molecular formula C19H24N2OS B2589649 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide CAS No. 955592-25-3

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2589649
CAS RN: 955592-25-3
M. Wt: 328.47
InChI Key: JUHNHKGZTCKTRD-UHFFFAOYSA-N
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Description

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide, or PTQ, is a compound that has been studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroquinoline derivatives and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

  • A study by Marvadi et al. (2020) synthesized novel compounds similar to the requested chemical and evaluated them for antitubercular activity. They found that several analogs showed promising antitubercular agents with lower cytotoxicity profiles.
  • Desai, Dodiya, & Shihora (2011) synthesized and screened a series of related compounds for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents.

Dopamine Agonist Properties

  • Jacob et al. (1981) synthesized a series of related compounds and examined their dopamine-like abilities. They found variations in potency across different homologues, indicating the potential for neurological applications.

Blood Coagulation Influence

  • A study by Limanskii et al. (2009) synthesized related compounds and investigated their influence on blood coagulation. The study found that these compounds are hemostatics, influencing blood coagulation time.

Synthesis and Characterization

  • Dyachenko & Vovk (2013) conducted a study focusing on the synthesis of related compounds, contributing to the understanding of their chemical properties and potential applications in heterocyclizations.

Antitumor Activity

  • Liu et al. (1995) synthesized isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity. The study found that certain derivatives exhibited significant activity against leukemia in mice.

Anticancer Potential

  • Gaber et al. (2021) aimed to produce new derivatives related to the requested compound and tested their anticancer effects against the breast cancer MCF-7 cell line, finding significant activity.

properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-11-21-12-3-5-16-14-15(7-8-17(16)21)9-10-20-19(22)18-6-4-13-23-18/h4,6-8,13-14H,2-3,5,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHNHKGZTCKTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

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